1-Cyclopropyl-3-(1-naphthyl)urea

Description

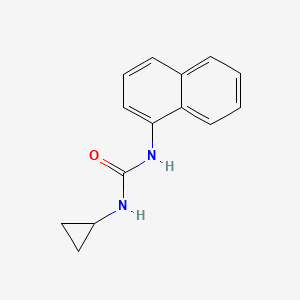

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(15-11-8-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEQZELVGBYDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907531 | |

| Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102433-12-5 | |

| Record name | Urea, 1-cyclopropyl-3-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Cyclopropyl 3 1 Naphthyl Urea

Established Synthetic Routes to 1-Cyclopropyl-3-(1-naphthyl)urea

The primary and most established method for the synthesis of this compound involves the reaction of cyclopropylamine (B47189) with 1-naphthyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate, a versatile and widely used method for the formation of urea (B33335) derivatives. asianpubs.org

Reaction Pathways and Mechanistic Considerations

The fundamental reaction pathway for the synthesis of this compound is the nucleophilic attack of the nitrogen atom of cyclopropylamine on the electrophilic carbon atom of the isocyanate group in 1-naphthyl isocyanate.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the central carbon atom of the isocyanate group.

Proton Transfer: A proton is subsequently transferred from the cyclopropylamine nitrogen to the nitrogen of the former isocyanate group, resulting in the formation of the stable urea linkage.

This reaction is typically carried out in an aprotic solvent to prevent side reactions of the highly reactive isocyanate with the solvent. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile. The reaction is generally exothermic and proceeds readily at room temperature. nih.gov

Alternative pathways to urea synthesis exist, such as the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) to first generate the isocyanate in situ from 1-naphthylamine (B1663977), which then reacts with cyclopropylamine. nih.gov Another approach involves the palladium-catalyzed cross-coupling of an aryl halide with a urea, although this is less common for this specific type of substitution. nih.gov

Optimization Strategies for Yield, Selectivity, and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts.

Key optimization parameters include:

Stoichiometry: The use of a slight excess of the more volatile or less expensive reagent, typically cyclopropylamine, can drive the reaction to completion.

Solvent: The choice of solvent can influence the reaction rate and the solubility of the product. A solvent in which the product is sparingly soluble can facilitate its isolation by precipitation.

Temperature: While the reaction is often carried out at room temperature, gentle heating can sometimes increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions.

Purification: The purity of the final product is crucial. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common method for purification. Column chromatography can also be employed for more rigorous purification if needed.

| Parameter | Condition | Effect on Yield and Purity |

| Reactants | Cyclopropylamine, 1-Naphthyl isocyanate | Direct and high-yielding |

| Solvent | Aprotic (e.g., THF, DCM) | Prevents side reactions, influences solubility |

| Temperature | Room Temperature | Generally sufficient for completion |

| Purification | Recrystallization | Effective for obtaining high purity product |

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Modifications can be made to the naphthyl moiety, the cyclopropyl (B3062369) group, or the urea linkage itself.

Structural Modifications of the Naphthyl Moiety

Modifying the naphthyl ring can be achieved by starting with a substituted 1-naphthylamine to generate a substituted 1-naphthyl isocyanate. This allows for the introduction of various functional groups onto the aromatic system.

Common modifications include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can alter the electronic properties and lipophilicity of the molecule. This can be achieved by using, for example, a chloro-substituted 1-naphthylamine as the starting material.

Alkoxy Groups: The introduction of methoxy (B1213986) or ethoxy groups can impact solubility and hydrogen bonding capabilities.

Nitro Groups: The addition of a nitro group can serve as a handle for further functionalization through reduction to an amino group.

| Starting Material | Resulting Derivative | Potential Impact |

| 4-Chloro-1-naphthylamine | 1-Cyclopropyl-3-(4-chloro-1-naphthyl)urea | Modified electronic properties and lipophilicity |

| 4-Methoxy-1-naphthylamine | 1-Cyclopropyl-3-(4-methoxy-1-naphthyl)urea | Altered solubility and hydrogen bonding |

| 4-Nitro-1-naphthylamine | 1-Cyclopropyl-3-(4-nitro-1-naphthyl)urea | Intermediate for further functionalization |

Structural Modifications of the Cyclopropyl Moiety

Modifications to the cyclopropyl group are typically achieved by using a substituted cyclopropylamine as the starting material. The synthesis of such substituted cyclopropylamines can be a multi-step process.

Examples of modifications include:

Alkyl Substitution: Introducing methyl or other alkyl groups on the cyclopropyl ring can increase steric bulk and lipophilicity.

Functionalization of Substituents: If the cyclopropylamine contains other functional groups, these can be further modified in the final urea product, provided the reaction conditions are compatible.

The synthesis of substituted cyclopropylamines can be challenging, but methods such as the Kulinkovich reaction or modifications of cyclopropanecarboxylic acids can be employed. nih.gov

Modifications at the Urea Linkage

The urea linkage itself can be modified to explore different chemical properties and interactions.

Thiourea (B124793) Analogs: The corresponding thiourea can be synthesized by reacting cyclopropylamine with 1-naphthyl isothiocyanate. The sulfur atom in the thiourea can alter the hydrogen bonding capacity and geometry compared to the oxygen in the urea.

N-Alkylation/N-Arylation: Further substitution on the urea nitrogens can be achieved, though this can be synthetically challenging due to the potential for multiple products. Palladium-catalyzed N-arylation methods have been developed for such transformations. nih.gov

| Modification | Reactants | Resulting Analog |

| Thiourea formation | Cyclopropylamine + 1-Naphthyl isothiocyanate | 1-Cyclopropyl-3-(1-naphthyl)thiourea |

| N-Methylation | This compound + Methylating agent | N-Methyl-1-cyclopropyl-3-(1-naphthyl)urea |

Stereoselective Synthesis of Chiral Analogs

While specific literature on the stereoselective synthesis of chiral analogs of this compound is not extensively documented, the synthesis of chiral ureas is a well-established field in organic chemistry. The chirality in such analogs can be introduced through several strategic approaches, primarily by utilizing chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis. ethz.chupol.cz

One common strategy involves the use of a chiral amine or a chiral isocyanate. For instance, if the cyclopropylamine portion of the molecule were to be substituted with a chiral cyclopropylamine derivative, a stereoselective synthesis could be achieved. The reaction of a chiral amine with an achiral isocyanate, or vice versa, is a direct method to obtain a chiral urea. The stereochemical integrity of the starting material is typically retained throughout the reaction.

Another powerful technique is the use of chiral catalysts to control the stereochemical outcome of the reaction. researchgate.net Organocatalysis, in particular, has emerged as a valuable tool for the asymmetric synthesis of various compounds, including chiral ureas. researchgate.net Chiral thiourea and urea derivatives have been successfully employed as catalysts in a range of asymmetric transformations. researchgate.net These catalysts can activate the substrates through hydrogen bonding and other non-covalent interactions, thereby creating a chiral environment that directs the formation of one enantiomer over the other.

Furthermore, resolution techniques can be applied to separate enantiomers from a racemic mixture of a chiral analog of this compound. ethz.ch This can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatographic methods. ethz.ch

Hypothetical Stereoselective Synthesis Strategies:

| Strategy | Description | Key Considerations |

| Chiral Starting Material | Reaction of a pre-synthesized chiral cyclopropylamine or chiral 1-naphthylamine derivative with the corresponding achiral isocyanate or amine. | Availability and enantiopurity of the chiral starting material. |

| Chiral Auxiliary | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed. ethz.ch | Efficiency of auxiliary attachment and removal, and the level of stereocontrol. |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) to catalyze the reaction between cyclopropylamine and 1-naphthyl isocyanate or their precursors, leading to an enantiomerically enriched product. researchgate.net | Catalyst loading, turnover number, and enantioselectivity of the catalyst. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. | The relative rates of reaction for the two enantiomers must be significantly different. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. While specific studies on the "green" synthesis of this particular compound are limited, general strategies for greener urea synthesis can be applied. rsc.orgrsc.orgureaknowhow.com

A primary focus of green urea synthesis is the use of safer and more environmentally benign starting materials. rsc.org Traditional urea synthesis often involves phosgene or its derivatives, which are highly toxic. A greener alternative is the use of carbon dioxide (CO2) as a C1 source. rsc.org The reaction of amines with CO2 to form ureas is a promising atom-economical approach that utilizes a renewable and non-toxic feedstock. rsc.org This process can often be carried out under solvent-free conditions, further reducing the environmental footprint. rsc.org

Energy efficiency is another key principle of green chemistry. ureaknowhow.comacs.org The development of catalytic systems that allow the synthesis to proceed under milder reaction conditions (lower temperature and pressure) can significantly reduce energy consumption. acs.org Mechanochemistry, the use of mechanical force to induce chemical reactions, presents an innovative approach to urea synthesis under mild conditions and without the need for bulk solvents. acs.org

The choice of solvent is also a critical factor. Many organic solvents are volatile, flammable, and toxic. The development of synthetic routes that utilize water, supercritical fluids, or ionic liquids as reaction media, or that are solvent-free, are central to greening the synthesis of ureas.

Potential Green Chemistry Approaches for this compound Synthesis:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Utilization of CO2 as the carbonyl source instead of phosgene or its derivatives for the reaction with cyclopropylamine and 1-naphthylamine. rsc.org | Reduces reliance on toxic reagents and utilizes a greenhouse gas as a raw material. rsc.org |

| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The direct reaction of the amine and CO2 is highly atom-economical. rsc.org | Minimizes waste generation. |

| Safer Solvents and Auxiliaries | Performing the synthesis in water, supercritical CO2, or under solvent-free conditions. rsc.org | Reduces pollution and health hazards associated with volatile organic compounds. rsc.org |

| Energy Efficiency | Employing catalysts that enable the reaction to occur at lower temperatures and pressures. acs.org Exploring mechanochemical synthesis. acs.org | Lowers energy consumption and associated greenhouse gas emissions. ureaknowhow.comacs.org |

| Catalysis | Development of recyclable and highly efficient catalysts to promote the reaction and allow for easier product purification. | Reduces waste from stoichiometric reagents and simplifies downstream processing. |

Molecular Structure and Conformation Analysis of 1 Cyclopropyl 3 1 Naphthyl Urea

Spectroscopic Characterization for Structural Elucidation

The precise arrangement of atoms and functional groups within 1-Cyclopropyl-3-(1-naphthyl)urea has been determined using a suite of advanced spectroscopic methods. These techniques provide complementary information that, when combined, offers a detailed picture of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For instance, in related compounds like cyclopropyl (B3062369) methyl ketone, the protons of the cyclopropyl ring typically appear in the upfield region of the ¹H NMR spectrum. chemicalbook.com Similarly, the aromatic protons of the naphthyl group would exhibit signals in the downfield region, characteristic of aromatic systems. The protons associated with the urea (B33335) linkage (NH groups) would likely appear as broad signals, and their chemical shifts could be influenced by solvent and temperature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the urea moiety. The N-H stretching vibrations typically appear as one or two bands in the region of 3100-3500 cm⁻¹. The C=O (carbonyl) stretching vibration, often referred to as the "amide I" band, is a strong absorption that usually occurs in the range of 1630-1680 cm⁻¹. Additionally, the spectrum would display bands associated with the C-H bonds of the cyclopropyl and naphthyl groups, as well as the C=C stretching vibrations of the aromatic naphthyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass is 226.11100 atomic mass units. chemsrc.com High-resolution mass spectrometry would confirm this molecular weight with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural information. Cleavage of the bonds adjacent to the urea carbonyl group is a common fragmentation pathway for ureas, which would result in the formation of characteristic fragment ions corresponding to the cyclopropyl isocyanate and 1-naphthylamine (B1663977) moieties.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Exact Mass | 226.11100 amu chemsrc.com |

| Molecular Weight | 226.28 g/mol |

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the solid state. While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as other substituted ureas, reveals common features. These include the planarity of the urea group and the potential for intermolecular hydrogen bonding between the N-H and C=O groups, which often leads to the formation of well-defined supramolecular structures in the crystal lattice.

Conformational Analysis and Molecular Flexibility

Rotational Barriers and Preferred Conformations of Urea Linkage

Computational studies on similar arylcyclopropane systems have shown a preference for a bisected conformation, where the plane of the aromatic ring eclipses one of the C-C bonds of the cyclopropane (B1198618) ring. epfl.ch This arrangement allows for favorable orbital overlap. In this compound, the interplay between the electronic effects of the naphthyl group and the steric bulk of both substituents will determine the preferred rotational conformation around the N-C(naphthyl) and N-C(cyclopropyl) bonds. The presence of the bulky naphthyl group may influence the rotational barrier and the equilibrium between different conformational states.

Dynamics of Cyclopropyl and Naphthyl Moieties

The single bonds connecting the cyclopropyl and naphthyl groups to the urea nitrogen atoms are axes of potential rotation. However, these rotations are not entirely free and are subject to energy barriers.

The rotation of the naphthyl group around the C(naphthyl)–N bond is expected to be considerably hindered. This is due to the steric bulk of the peri-hydrogen atom (at the 8-position of the naphthalene (B1677914) ring) which would clash with the urea backbone during rotation. As a result, the naphthyl group is likely locked into a preferred orientation where its plane is significantly twisted out of the plane of the urea group.

The cyclopropyl group , being smaller, is expected to experience a lower barrier to rotation around the C(cyclopropyl)–N bond. However, its rotation would still be influenced by interactions with the adjacent N-H proton and the carbonyl oxygen. Variable temperature Nuclear Magnetic Resonance (NMR) studies on similar N-alkyl ureas would be the definitive method to quantify the energy barriers associated with these dynamic processes.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound are expected to self-assemble into ordered supramolecular structures, primarily driven by hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding Networks

The urea functional group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). This dual functionality allows for the formation of robust and predictable hydrogen bonding networks. In many crystalline ureas, the molecules are linked into one-dimensional chains or tapes. The most common motif involves a head-to-tail arrangement where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming a catemeric chain.

Expected Hydrogen Bond Parameters

| Interaction | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N–H···O=C | N-H (urea) | C=O (urea) | 1.8 - 2.2 | 150 - 180 |

This primary hydrogen bonding is a powerful organizing force in the crystal lattice, dictating the fundamental packing arrangement.

π-π Stacking Interactions of Aromatic Systems

The large, electron-rich naphthyl rings provide a significant capacity for π-π stacking interactions. These non-covalent interactions, though weaker than hydrogen bonds, are crucial for the three-dimensional organization of the crystal structure. In the solid state, the naphthyl groups of adjacent molecules, organized by the primary hydrogen-bonded chains, are likely to arrange themselves to maximize attractive π-π interactions.

Common geometries for such interactions include:

Parallel-displaced: The naphthyl rings of neighboring molecules are parallel but offset from one another. This arrangement is often favored as it minimizes electrostatic repulsion.

T-shaped (or edge-to-face): The edge of one naphthyl ring (the C-H bonds) points towards the face of a neighboring naphthyl ring.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions will ultimately define the final, intricate three-dimensional architecture of the crystal.

Investigation of Biological Target Interactions and Molecular Mechanisms Preclinical Focus

Identification of Putative Biological Targets for 1-Cyclopropyl-3-(1-naphthyl)urea

Currently, there is no publicly available research that explicitly identifies the biological targets of this compound.

High-Throughput Screening (HTS) Methodologies for Target Discovery

No high-throughput screening (HTS) data for the specific purpose of identifying the biological targets of this compound has been reported in the reviewed literature. HTS campaigns are a common starting point in drug discovery to screen large compound libraries against a panel of potential biological targets to identify initial "hits." The absence of such data for this compound means its broad biological activity profile is unknown.

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Proteases)

Detailed studies on the inhibitory activity of this compound against specific enzyme classes such as kinases, hydrolases, or proteases are not available in the public domain. While some urea (B33335) derivatives have been investigated as enzyme inhibitors, this information cannot be extrapolated to this specific compound without direct experimental evidence.

Receptor Ligand Binding Profiling

There is no published data on the receptor ligand binding profile of this compound. Such studies are crucial for understanding if a compound interacts with cell surface or nuclear receptors, which can be a primary mechanism of action for many therapeutic agents.

Protein-Ligand Interaction Analysis

Without an identified biological target, detailed protein-ligand interaction analyses for this compound are not feasible. Computational modeling and biophysical techniques like X-ray crystallography or NMR spectroscopy, which are used to visualize and understand these interactions at a molecular level, require a known protein partner.

Elucidation of Cellular and Subcellular Mechanisms of Action

Specific studies elucidating the cellular and subcellular effects of this compound are not present in the available scientific literature.

Modulation of Intracellular Signaling Pathways

There is no direct evidence from preclinical studies to suggest that this compound modulates any specific intracellular signaling pathways. Research in this area would typically involve cell-based assays to measure changes in the activity of signaling proteins and transcription factors following treatment with the compound.

Effects on Fundamental Cellular Processes (e.g., cell cycle, apoptosis)

Extensive searches of scientific literature and databases have revealed no available studies investigating the specific effects of this compound on fundamental cellular processes such as the cell cycle and apoptosis. Consequently, there is no reported data on whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or triggers programmed cell death.

Subcellular Localization Studies

There are currently no published preclinical studies that have determined the subcellular localization of this compound. Research has not yet explored where the compound or its potential metabolites accumulate within the cell, such as in the nucleus, mitochondria, cytoplasm, or endoplasmic reticulum.

Structure Activity Relationship Sar Studies for Molecular Recognition and Biological Interaction

Impact of Naphthyl Substitutions on Target Engagement and Selectivity

The naphthyl moiety of 1-cyclopropyl-3-(1-naphthyl)urea plays a significant role in its interaction with biological targets. Modifications to this aromatic system can profoundly affect binding affinity and selectivity. For instance, in the development of KATP channel openers, a class of compounds that can share structural similarities with the naphthyl portion of the studied compound, the 1,2-disubstituted naphthyl core was found to be a key determinant of potency. nih.gov

Similarly, in the context of soluble epoxide hydrolase (sEH) inhibitors, derivatives incorporating a naphthyl moiety have demonstrated significant inhibitory potential. mdpi.com The substitution pattern on the naphthyl ring can influence how the molecule fits into the active site of a target enzyme. For example, the placement and nature of substituents can lead to additional hydrogen bonding or hydrophobic interactions, thereby enhancing target engagement. mdpi.com

In a related class of compounds, 1,3-bis-((3-hydroxynaphthalen-2-yl) phenylmethyl) urea (B33335), the naphthyl groups were integral to its cytotoxic effects on hepatocellular carcinoma cells. nih.gov This highlights that the naphthyl scaffold is a versatile component that can be tailored to achieve specific biological outcomes. The electronic properties and steric bulk of substituents on the naphthyl ring are critical factors that medicinal chemists manipulate to fine-tune the selectivity of these compounds for their intended targets, minimizing off-target effects.

Role of Cyclopropyl (B3062369) Ring Modifications in Ligand Efficiency and Stability

From a metabolic standpoint, cyclopropyl groups are generally more resistant to oxidative metabolism compared to more flexible alkyl chains. nih.gov This is attributed to the higher carbon-hydrogen bond dissociation energy within the cyclopropane (B1198618) ring. nih.gov This increased stability can lead to an improved pharmacokinetic profile, including a longer half-life. nih.gov For example, in the design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing a methyl group with a cyclopropyl moiety was a key strategy to enhance metabolic stability. nih.gov

Furthermore, modifications of the cyclopropyl ring itself, such as the introduction of substituents, can provide a means to explore the chemical space around the binding pocket of a target. In the development of soluble epoxide hydrolase (sEH) inhibitors, derivatives with substituted cyclopropyl moieties have been synthesized to occupy different pockets within the enzyme's catalytic domain, leading to potent inhibitors. nih.gov The unique electronic and conformational properties of the cyclopropyl group make it a valuable component in drug design, contributing to both ligand efficiency and stability. wikipedia.org

Table 1: Impact of Cyclopropyl Ring on Compound Properties

| Feature | Consequence | Reference |

|---|---|---|

| Conformational Rigidity | Influences molecular shape for optimal target binding. | nih.gov |

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to longer half-life. | nih.gov |

Importance of Urea Linkage Geometry and Hydrogen Bonding Potential

The urea linkage is a central and critical component of this compound, primarily due to its geometry and hydrogen bonding capabilities. The urea moiety is characterized by a planar structure and possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). chemicalbook.com This arrangement allows for the formation of multiple, stable hydrogen bonds with amino acid residues in the binding sites of target proteins. nih.gov

These hydrogen bonding interactions are fundamental to the biological activity of many urea-containing compounds. nih.gov For instance, in the inhibition of soluble epoxide hydrolase (sEH), the urea moiety of some inhibitors mimics the transition state of the enzyme-catalyzed reaction, forming strong hydrogen bonds with key residues such as aspartate and tyrosine. nih.gov The geometry of the urea linkage dictates the spatial orientation of the cyclopropyl and naphthyl groups, influencing how the molecule presents itself to the target.

The conformational preference of the urea derivative, which can be influenced by the substituents on the nitrogen atoms, also plays a role. nih.gov N,N'-disubstituted ureas can exist in different conformations (trans,trans, cis,trans, or cis,cis), which can affect their ability to bind to a target. nih.govmdpi.com Furthermore, the urea functional group can participate in intramolecular hydrogen bonding, which can influence properties like cell permeability. nih.gov

Table 2: Hydrogen Bonding Characteristics of the Urea Moiety

| Feature | Description | Reference |

|---|---|---|

| Hydrogen Bond Donors | Two N-H groups capable of donating hydrogen bonds. | chemicalbook.com |

| Hydrogen Bond Acceptor | One carbonyl oxygen (C=O) capable of accepting a hydrogen bond. | chemicalbook.com |

| Planar Geometry | Facilitates defined spatial arrangement of substituents for optimal target interaction. | chemicalbook.com |

Development of Pharmacophore Models based on this compound Scaffold

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.com The this compound scaffold provides a valuable framework for the development of such models.

A pharmacophore model derived from this scaffold would typically include features such as a hydrophobic region corresponding to the naphthyl group, another hydrophobic or specific conformational feature for the cyclopropyl group, and hydrogen bond donor and acceptor features from the urea linkage. These models can be generated based on the structures of a series of active compounds or from the crystal structure of the target protein in complex with a ligand. nih.govnih.gov

Once developed, these pharmacophore models serve as powerful tools in virtual screening campaigns to identify novel, structurally diverse compounds with the potential for similar biological activity. mdpi.comnih.gov By searching large chemical databases for molecules that match the pharmacophoric features, researchers can prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. nih.gov For example, pharmacophore models have been successfully used to discover novel inhibitors for various targets, including soluble epoxide hydrolase. nih.gov This approach allows for "scaffold hopping," where new chemical classes with different core structures but the same essential pharmacophoric features can be identified. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs based on the this compound scaffold, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. nih.gov Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

A well-validated QSAR model can provide valuable insights into which molecular properties are most important for activity. nih.gov For instance, a QSAR study might reveal that the inhibitory potency is positively correlated with the hydrophobicity of the naphthyl substituent and negatively correlated with the steric bulk of the cyclopropyl group. This information can guide the design of new analogs with improved potency. QSAR models have been applied to various classes of compounds, including those with urea functionalities, to predict their activity against targets like HIV-1 protease and to understand the structural basis for their inhibitory action. nih.gov These predictive models are a key component of modern, rational drug design, enabling more focused and efficient exploration of chemical space. mdpi.com

Computational and in Silico Studies of 1 Cyclopropyl 3 1 Naphthyl Urea

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the interaction of a small molecule, such as 1-Cyclopropyl-3-(1-naphthyl)urea, with a biological target, typically a protein.

Ligand-Protein Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of a relevant protein target. The process generates a binding score, which estimates the binding affinity. Studies on other urea (B33335) derivatives have shown that the urea moiety is often crucial for forming hydrogen bonds with protein residues. For instance, in studies of urea derivatives as soluble epoxide hydrolase inhibitors, the urea core was found to interact with key amino acids like ASP335 and TYR383 in the enzyme's active site. nih.gov Similarly, for this compound, the urea group's NH and carbonyl oxygen would be expected to act as hydrogen bond donors and acceptors, respectively, while the naphthyl and cyclopropyl (B3062369) groups would likely engage in hydrophobic interactions within the binding pocket.

Conformational Dynamics in Aqueous and Protein Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound in an aqueous environment would reveal its conformational flexibility and hydration patterns. When simulated within a protein binding site, MD can assess the stability of the predicted docking pose and the persistence of key interactions. For example, simulations can track the stability of hydrogen bonds between the urea group and the protein, and observe how water molecules mediate these interactions. This is crucial as the stability of the ligand-protein complex in a biological environment is a key determinant of its activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.comresearchgate.net For this compound, DFT calculations could be used to determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions, which can indicate sites for potential intermolecular interactions.

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. | Provides the foundational structure for docking and MD simulations. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Helps to predict regions involved in hydrogen bonding and other non-covalent interactions. |

In Silico Screening for Novel Biological Targets

In silico screening involves using computational methods to search large databases of biological targets to identify potential binding partners for a given molecule. For this compound, this could be achieved through reverse docking, where the molecule is docked against a wide array of protein structures. This approach could uncover novel biological targets and suggest new therapeutic applications for the compound. Pharmacophore modeling, based on the structural features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic groups), could also be used to search for proteins with complementary binding sites. nih.gov

De Novo Design Strategies Utilizing the this compound Scaffold

De novo design algorithms can use the this compound structure as a starting point or scaffold to design new molecules with potentially improved properties. These methods can systematically explore chemical space to suggest modifications to the scaffold that might enhance binding affinity, selectivity, or pharmacokinetic properties for a specific biological target. This approach is valuable for the hit-to-lead optimization phase of drug discovery.

Advanced Research Methodologies and Analytical Techniques Applied to 1 Cyclopropyl 3 1 Naphthyl Urea Studies

High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) represents a critical initial step in drug discovery, enabling the rapid assessment of large, diverse chemical libraries to identify compounds that interact with a specific biological target. For a compound such as 1-Cyclopropyl-3-(1-naphthyl)urea, HTS would be employed to test it against a wide array of biological targets, such as enzymes or receptors, to uncover potential therapeutic activities. drugtargetreview.com

The process involves miniaturized assays in microtiter plates, where hundreds of thousands of compounds can be tested daily. nih.gov These assays are designed to produce a measurable signal—such as fluorescence, luminescence, or absorbance—in the presence of a compound that modulates the target's activity. For instance, a cell-based HTS assay was developed to identify small molecule inhibitors of the urea (B33335) transporter UT-A1. nih.gov This assay monitored cell volume changes in response to a urea gradient, a process that could be inhibited by active compounds. nih.gov Similarly, HTS platforms are used to screen for inhibitors of protein kinases, a common target for urea-based compounds in cancer therapy. frontiersin.org The identification of a "hit" from an HTS campaign, such as a significant and reproducible activity of this compound in a specific assay, serves as the starting point for more detailed investigation and lead optimization.

Advanced Spectroscopic Methods for Ligand-Target Characterization

Once a compound is identified as a "hit," advanced spectroscopic methods are used to characterize the physical interaction between the ligand (the compound) and its biological target. These techniques provide quantitative data on binding thermodynamics and kinetics. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. nih.gov When a solution containing a potential ligand like this compound is passed over the surface, binding to the target protein causes a change in the refractive index, which is detected in real-time. ias.ac.in This allows for the determination of both the association (kon) and dissociation (koff) rate constants of the interaction, from which the binding affinity (Kd) can be calculated. nih.gov SPR has been successfully used to study urea-urease hydrolysis reactions and to develop biosensors for urea. ias.ac.inspiedigitallibrary.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govcolorado.edu In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. nih.gov The resulting heat change is measured, providing a direct determination of the binding enthalpy (ΔH). colorado.edu From the titration curve, the binding affinity (Kd), and stoichiometry (n) of the interaction can also be determined. colorado.edu ITC is a powerful tool for understanding the thermodynamic forces driving the binding interaction and has been used to study the enzymatic hydrolysis of urea and the interaction of denaturants like urea with proteins. nih.govnih.gov

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Metabolic Stability in Research Models

The purity and metabolic stability of a research compound are critical parameters that influence the interpretation of biological data. Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is the cornerstone for these assessments. drugtargetreview.comresearcher.life

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to separate the compound of interest from any impurities or degradation products. nih.govnih.gov The identity and purity of this compound would be confirmed by its retention time on the HPLC column and its mass-to-charge ratio (m/z) determined by MS. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the compound. researcher.life

Metabolic Stability: Understanding how a compound is metabolized is crucial for its development. In vitro metabolic stability assays are performed by incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes like cytochrome P450s. researcher.liferesearchgate.net The rate at which the parent compound disappears over time is monitored by LC-MS/MS. researchgate.netmdpi.com This allows for the calculation of key parameters like the in vitro half-life (t1/2) and intrinsic clearance, which predict how quickly the compound would be cleared from the body. researcher.lifemdpi.com If a compound is metabolized too quickly, it may not have a sufficient duration of action in vivo. researcher.life

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]+ | 241.13355 |

| [M+Na]+ | 263.11549 |

| [M-H]- | 239.11899 |

| [M+NH4]+ | 258.16009 |

| [M+K]+ | 279.08943 |

Structural Biology Techniques for Target-Ligand Co-Crystallization and Structure Determination

Determining the three-dimensional structure of a compound bound to its target protein provides invaluable insights for structure-based drug design. X-ray crystallography is the most common technique used for this purpose. nih.gov The goal is to obtain a high-resolution crystal structure of the protein-ligand complex.

This can be achieved through two primary methods:

Co-crystallization: The purified target protein is mixed with the ligand, in this case, this compound, before crystallization trials are initiated. nih.gov The resulting crystals, if they form, contain the pre-assembled protein-ligand complex. nih.gov This method is often preferred as it can capture conformational changes in the protein induced by ligand binding. nih.gov For instance, a "dry" co-crystallization approach has been used for small molecule inhibitors of bacterial lectins. researchgate.net

Soaking: Pre-existing crystals of the apo-protein (protein without a bound ligand) are soaked in a solution containing the ligand. nih.gov The ligand then diffuses into the crystal lattice and binds to the protein's active site. nih.gov This method is often faster but may not be suitable if the ligand induces significant conformational changes that would disrupt the crystal packing. domainex.co.uk

Once diffraction-quality crystals are obtained, they are exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined, revealing the precise binding mode and key interactions. nih.govnih.gov This structural information is crucial for optimizing the inhibitor's potency and selectivity. nih.govmetabolomics.se

Biophysical Methods for Binding Affinity and Kinetic Studies

Quantifying the binding affinity and kinetics of a compound for its target is essential for establishing a structure-activity relationship (SAR). nih.govresearchgate.net Biophysical techniques like SPR and ITC, as described in section 7.2, are primary methods for these studies.

The binding affinity (Kd) , or dissociation constant, is a measure of how tightly a ligand binds to its target. A lower Kd value indicates a stronger binding interaction. Both SPR and ITC can provide highly accurate Kd values. nih.govcolorado.edu

The kinetic parameters , association rate constant (kon) and dissociation rate constant (koff), describe the speed at which a ligand binds to and dissociates from its target. nih.gov SPR is particularly well-suited for measuring these rates directly. The ratio of koff to kon also provides the Kd (Kd = koff/kon). nih.gov Understanding the binding kinetics is important, as compounds with a slow dissociation rate (a long residence time on the target) may exhibit a more durable pharmacological effect. These quantitative binding measurements are critical for guiding the medicinal chemistry efforts to improve the properties of a lead compound like this compound. nih.gov

Cell-Based Assays for Mechanistic Pathway Elucidation

To understand how a compound exerts its biological effect, cell-based assays are employed to investigate its impact on cellular signaling pathways and phenotypes. acs.org These assays move beyond simple target binding and assess the functional consequences within a living cell.

Non-Clinical Phenotypic Screens: These assays measure observable changes in cell characteristics or behavior in response to a compound. For example, researchers have used phenotypic screens to identify urea-based compounds with cytotoxic activity against various cancer cell lines. acs.org Another study used fluorescently labeled triazole urea probes for single-cell phenotypic characterization, revealing heterogeneity in enzyme activity within a bacterial population. nih.gov For this compound, phenotypic screens could involve assessing its effects on cell proliferation, apoptosis, or other cellular processes relevant to a disease model.

Reporter Gene Assays: These assays are powerful tools for monitoring the activity of specific signaling pathways. qiagen.comlubio.ch They work by linking the transcriptional control element of a gene of interest to a reporter gene (e.g., luciferase or green fluorescent protein). promega.com When the signaling pathway is activated or inhibited, it alters the expression of the reporter gene, which can be easily quantified. qiagen.comyoutube.com For example, reporter assays can be used to determine if a compound activates or inhibits pathways like NF-κB or STAT3. youtube.com This approach allows researchers to pinpoint the specific molecular pathways modulated by a compound like this compound, thereby elucidating its mechanism of action. lubio.ch

| Assay Type | Principle | Information Gained | Example Application |

|---|---|---|---|

| Phenotypic Screen (e.g., Cytotoxicity Assay) | Measures cell viability or proliferation in the presence of the compound. | Identifies compounds with anti-proliferative or cytotoxic effects. | Screening urea-based compounds against various cancer cell lines. acs.org |

| Reporter Gene Assay (e.g., NF-κB Luciferase) | Measures light output from the luciferase gene, which is under the control of an NF-κB response element. | Quantifies the activation or inhibition of the NF-κB signaling pathway. | Evaluating the effect of therapeutics on signaling pathway activity. youtube.com |

| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to measure the activity of entire enzyme families directly in native biological systems. | Reveals target engagement and selectivity at the single-cell level. | Characterizing serine hydrolase activity in S. aureus with fluorescent urea probes. nih.gov |

Future Research Directions and Unexplored Avenues for 1 Cyclopropyl 3 1 Naphthyl Urea

The chemical compound 1-Cyclopropyl-3-(1-naphthyl)urea stands as a molecule of interest, and its future exploration is poised to unlock new scientific understanding and applications. The following sections outline prospective research pathways that could significantly enhance our knowledge of this specific urea (B33335) derivative.

Q & A

Q. Optimization Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | THF or DCM | 60–75% |

| Temperature | 0–5°C | 70%↑ |

| Catalyst | None (base-free) | 65–80% |

| Reaction Time | 12–24 hours | 60–70% |

Basic: How is this compound characterized structurally, and what analytical methods are critical for purity assessment?

Answer:

Structural Confirmation :

- NMR : <sup>1</sup>H NMR peaks at δ 6.8–8.2 ppm (naphthyl aromatic protons) and δ 2.5–3.2 ppm (cyclopropyl protons) .

- Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z 277.3 (C14H14N2O) .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ~8.2 min .

- Melting Point : 142–145°C (decomposition observed above 150°C) .

Advanced: How does the cyclopropyl group influence the compound’s bioactivity in enzyme inhibition studies?

Answer:

The cyclopropyl moiety enhances conformational rigidity, improving binding to hydrophobic enzyme pockets. For example:

- Syk Kinase Inhibition : AT9283 (this compound) shows IC50 = 1.2 nM due to cyclopropane-induced steric complementarity with Syk’s ATP-binding site .

- Metabolic Stability : Cyclopropane reduces oxidative metabolism in hepatic microsomes (t1/2 = 4.8 hours vs. 1.5 hours for non-cyclopropyl analogs) .

Q. SAR Insights :

| Modification | Syk IC50 (nM) | Metabolic Stability (t1/2) |

|---|---|---|

| Cyclopropyl | 1.2 | 4.8 hours |

| Non-cyclopropyl (e.g., ethyl) | 12.5 | 1.5 hours |

Advanced: What experimental models are suitable for evaluating the compound’s efficacy in allergic or inflammatory pathways?

Answer:

- In Vitro :

- Mast Cell Degranulation Assay : Measure β-hexosaminidase release (IC50 = 50 nM for AT9283) .

- Cytokine Profiling : ELISA-based quantification of IL-4/IL-13 suppression in THP-1 cells .

- In Vivo :

- Mouse Asthma Model : Dose-dependent reduction in airway hyperresponsiveness (10 mg/kg, oral) .

- PK/PD Studies : Plasma exposure (AUC = 12.3 μg·h/mL) correlates with Syk inhibition in splenocytes .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from assay conditions or compound handling:

- Assay Variability :

- ATP Concentration : Higher ATP (1 mM) reduces apparent Syk inhibition (IC50 shifts from 1.2 nM to 8.3 nM) .

- Cell Permeability : Use of DMSO >0.1% may artifactually increase intracellular concentrations .

- Handling Factors :

- Solubility : Pre-dissolve in DMSO (stock concentration ≤10 mM) to avoid aggregation .

- Storage : Store at -20°C under argon; degradation >5% after 6 months at 4°C .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low bioactivity | Verify ATP concentration in kinase assays | |

| High background noise | Use fresh DMSO stocks (<3 months) |

Advanced: What computational methods support the rational design of derivatives with improved target selectivity?

Answer:

- Molecular Docking : Glide SP/XP scoring identifies cyclopropane-naphthyl interactions with Syk (GlideScore = -9.2 kcal/mol) .

- MD Simulations : 100-ns simulations reveal stable hydrogen bonds with Syk’s Glu449 and Asp512 .

- ADMET Prediction : SwissADME predicts low CYP3A4 inhibition (Probability = 0.15) for cyclopropyl analogs .

Q. Design Workflow :

Virtual Screening : Enamine REAL database → filter for urea derivatives.

Free Energy Perturbation (FEP) : Optimize substituents at naphthyl C4 position.

Synthetic Feasibility : Prioritize derivatives with ≤3 synthetic steps (e.g., SNAr or Ullmann coupling) .

Basic: What are the stability and solubility profiles of this compound under physiological conditions?

Answer:

- Solubility :

- PBS (pH 7.4): 12.5 μM (requires co-solvents like 5% DMSO for in vitro assays) .

- Simulated Gastric Fluid: 8.3 μM (suitable for oral administration in vivo) .

- Stability :

- Plasma: t1/2 = 3.2 hours (mouse) due to esterase-mediated hydrolysis .

- Light Sensitivity: Degrades by 15% after 48 hours under UV light (store in amber vials) .

Advanced: How does the compound’s pharmacokinetic profile influence dosing in preclinical models?

Answer:

- Oral Bioavailability : 58% in mice (Cmax = 1.8 μg/mL at 2 hours) .

- Tissue Distribution : High brain penetration (brain/plasma ratio = 0.9) due to logP = 3.2 .

- Dosing Strategy :

- Acute Models: 10 mg/kg BID (maintains plasma concentration >IC90 for 12 hours) .

- Chronic Models: 5 mg/kg QD to avoid accumulation in adipose tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.